molecular formula C18H16N4O2S B430591 2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 351165-66-7

2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B430591
CAS No.: 351165-66-7
M. Wt: 352.4g/mol
InChI Key: VIZOFWYXVYFNTB-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound featuring a benzothiazole ring, a furan ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling with a pyrazolone derivative under specific conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or furan rings using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.

Properties

CAS No.

351165-66-7

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(furan-2-ylmethyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H16N4O2S/c1-11(19-10-13-6-5-9-24-13)16-12(2)21-22(17(16)23)18-20-14-7-3-4-8-15(14)25-18/h3-9,21H,10H2,1-2H3

InChI Key

VIZOFWYXVYFNTB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC4=CC=CO4)C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC4=CC=CO4)C

Origin of Product

United States

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